molecular formula C21H21NO4 B2916378 N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid CAS No. 1335042-24-4

N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid

Cat. No.: B2916378
CAS No.: 1335042-24-4
M. Wt: 351.402
InChI Key: UHCUTSMBIWACHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid is a derivative of amino acids that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is particularly significant in the field of peptide synthesis, where the Fmoc group is used to protect the amine group during the synthesis process. The Fmoc group is base-labile, meaning it can be removed under basic conditions, making it a versatile tool in organic synthesis.

Mechanism of Action

Target of Action

The primary target of N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid, also known as 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpent-4-enoic acid, is the amine group . The compound is used as a protecting group for amines in organic synthesis .

Mode of Action

The compound acts by protecting the amine group during peptide synthesis . The fluorenylmethoxycarbonyl (Fmoc) group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile and is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The compound plays a crucial role in the Solid Phase Peptide Synthesis (SPPS) .

Pharmacokinetics

The compound is stable at room temperature, with a long shelf-life , suggesting that it may have good stability and bioavailability.

Result of Action

The result of the compound’s action is the successful synthesis of peptides with protected amine groups . This allows for the controlled assembly of peptide chains, which is crucial in the development of peptide-based drugs and research.

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and temperature. For instance, the Fmoc group is base-labile and is rapidly removed in a basic environment . Additionally, the compound is stable at room temperature , suggesting that it may be less stable at higher temperatures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid typically involves the protection of the amino group with the Fmoc group. One common method involves reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method uses 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods

Industrial production of Fmoc-protected amino acids often employs solid-phase synthesis techniques. For instance, a solid-phase synthesis method using 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid strategy has been developed . This method allows for the efficient synthesis of Fmoc-protected amino acids with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions typically produce reduced forms of the compound.

Scientific Research Applications

N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid is unique due to its specific structure, which includes a methyl group and a pent-4-enoic acid moiety. This structure provides distinct chemical properties and reactivity compared to other Fmoc-protected amino acids.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpent-4-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-3-21(2,12-19(23)24)22-20(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h3-11,18H,1,12-13H2,2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCUTSMBIWACHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(C=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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